Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate can be compared with similar compounds such as:
tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar in structure but with different functional groups and reactivity.
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another related compound with distinct chemical properties and applications.
The uniqueness of tert-butyl 6’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-1’-carboxylate lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C15H18BrNO2 |
---|---|
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
tert-butyl 6-bromospiro[2H-indole-3,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-14(2,3)19-13(18)17-9-15(6-7-15)11-5-4-10(16)8-12(11)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
UFHMHAGZXRXWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.